palladium(II) acetate
Overview
Description
Palladium(II) acetate is a chemical compound with a variety of applications in organic synthesis, particularly in catalysis. It is known for its role in facilitating numerous chemical reactions, including cross-coupling, carbonylation, and C-H activation processes. The versatility of palladium(II) acetate is highlighted by its use in both conventional solvents and supercritical carbon dioxide, as well as its ability to be recycled in catalytic systems .
Synthesis Analysis
The synthesis of palladium(II) acetate involves the reaction of activated palladium metal with a mixture of nitric acid and acetic acid. This process can yield the trin
Scientific Research Applications
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Catalysis in Chemical Reactions
- Field : Chemistry, specifically organic synthesis .
- Application : Palladium(II) acetate is used as a catalyst in various chemical reactions, including the Heck and Suzuki coupling reactions .
- Method : In these reactions, palladium(II) acetate is used in combination with tertiary phosphine ligands to generate active catalyst species . It’s believed that Pd0(PPh3)n species are formed, which enter into oxidative reactions with organohalides .
- Results : These reactions result in the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
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Synthesis of Palladium Nanoparticles
- Field : Nanotechnology .
- Application : Palladium(II) acetate is used in the synthesis of palladium nanoparticles, which have a wide range of applications, including use as catalysts .
- Method : The synthesis involves the reduction of palladium(II) acetate to form palladium nanoparticles . The exact method can vary, and the size and shape of the nanoparticles can be controlled by adjusting the reaction conditions .
- Results : The resulting palladium nanoparticles exhibit unique catalytic properties, making them useful in a variety of chemical reactions .
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Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry .
- Application : Palladium(II) acetate is used as a catalyst in the Suzuki-Miyaura cross-coupling reaction .
- Method : The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
- Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
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Carbonylation
- Field : Organic Chemistry .
- Application : Palladium(II) acetate is used as a catalyst in carbonylation reactions .
- Method : In these reactions, a carbon monoxide molecule is introduced into an organic substrate .
- Results : Carbonylation reactions are important in the synthesis of a wide range of organic compounds .
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Synthesis of Palladium-Containing Materials
- Field : Material Science .
- Application : Palladium(II) acetate is used as a precursor to prepare palladium-containing materials for heterogeneous catalysis .
- Method : The exact method can vary, but typically involves the reduction of palladium(II) acetate to form palladium-containing materials .
- Results : The resulting materials exhibit unique catalytic properties, making them useful in a variety of applications .
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Buchwald-Hartwig Reaction
- Field : Organic Chemistry .
- Application : Palladium(II) acetate is used as a catalyst in the Buchwald-Hartwig reaction .
- Method : This reaction involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst .
- Results : The Buchwald-Hartwig reaction is widely used in organic synthesis for the formation of carbon-nitrogen bonds .
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Transmetalation
- Field : Organometallic Chemistry .
- Application : Palladium(II) acetate is used as a catalyst in transmetalation reactions .
- Method : Transmetalation involves the transfer of ligands from one metal to another . In the context of palladium-catalyzed reactions, this often involves the transfer of an organic group from a metal such as tin or boron to palladium .
- Results : Transmetalation is a key step in many palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of organic compounds .
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Direct Homocoupling of Aryl Halides
- Field : Organic Chemistry .
- Application : Palladium(II) acetate is used as a catalyst in the direct homocoupling of aryl halides .
- Method : This reaction involves the coupling of two identical aryl halides to form a biaryl compound .
- Results : The direct homocoupling of aryl halides is a useful method for the synthesis of biaryl compounds, which are common motifs in organic chemistry .
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Reduction of Alkynes
- Field : Organic Chemistry .
- Application : Palladium(II) acetate is used as a catalyst in the reduction of alkynes .
- Method : This reaction involves the reduction of an alkyne to an alkene .
- Results : The reduction of alkynes is a useful reaction in organic synthesis, as it allows for the selective synthesis of alkenes from alkynes .
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Reductive Elimination Reactions
- Field : Organometallic Chemistry .
- Application : Palladium(II) acetate is used as a catalyst in reductive elimination reactions .
- Method : Reductive elimination involves the removal of two ligands from a metal complex, resulting in the formation of a new bond and the reduction of the metal .
- Results : Reductive elimination is a key step in many palladium-catalyzed reactions, including cross-coupling reactions .
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Carbon Monoxide (CO) Surrogate Reagents for Carbonylation
- Field : Organic Chemistry .
- Application : Palladium(II) acetate is used as a catalyst in carbonylation reactions using carbon monoxide surrogate reagents .
- Method : These reactions involve the introduction of a carbonyl group into an organic substrate .
- Results : Carbonylation reactions are important in the synthesis of a wide range of organic compounds .
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Sulfur Dioxide (SO2) Surrogate Reagents Usable for Sulfonylation
- Field : Organic Chemistry .
- Application : Palladium(II) acetate is used as a catalyst in sulfonylation reactions using sulfur dioxide surrogate reagents .
- Method : These reactions involve the introduction of a sulfonyl group into an organic substrate .
- Results : Sulfonylation reactions are important in the synthesis of a wide range of organic compounds .
Safety And Hazards
properties
IUPAC Name |
palladium(2+);diacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVFFLUZDVXJQI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890575 | |
Record name | Diacetatopalladium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline] | |
Record name | Palladium(II) acetate | |
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Product Name |
Palladium(II) acetate | |
CAS RN |
3375-31-3, 19807-27-3 | |
Record name | Diacetatopalladium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palladium diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019807273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, palladium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, palladium(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diacetatopalladium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palladium(II) acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Palladium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALLADIUM(II) ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTG3460Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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